molecular formula C29H59NO2 B12067663 N-lauroyl-1-desoxyMethylsphinganine (M17

N-lauroyl-1-desoxyMethylsphinganine (M17

Cat. No.: B12067663
M. Wt: 453.8 g/mol
InChI Key: WTQWTKLHSAHXCK-UHFFFAOYSA-N
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Description

N-lauroyl-1-desoxyMethylsphinganine, also known as N-dodecanoyl-1-desoxymethylsphinganine, is a bioactive lipid belonging to the sphingolipid family. It is commonly referred to as 1-desoxymethyldihydroceramide. This compound is notable for its role as a potent inhibitor of sphingolipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-lauroyl-1-desoxyMethylsphinganine is synthesized through the N-acylation of 1-desoxymethylsphinganine. The reaction involves the use of fatty acyl-CoA and ceramide synthases (CerS) as catalysts . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of N-lauroyl-1-desoxyMethylsphinganine involves large-scale synthesis using similar N-acylation processes. The compound is produced in powder form and stored at -20°C to maintain its stability and bioactivity .

Chemical Reactions Analysis

Types of Reactions

N-lauroyl-1-desoxyMethylsphinganine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-lauroyl-1-desoxyMethylsphinganine. These derivatives have distinct chemical properties and biological activities .

Scientific Research Applications

N-lauroyl-1-desoxyMethylsphinganine has several scientific research applications, including:

Mechanism of Action

N-lauroyl-1-desoxyMethylsphinganine exerts its effects by inhibiting ceramide synthases (CerS), which catalyze the acylation of sphingoid bases using fatty acyl-CoA. This inhibition results in a decrease in desoxymethylsphinganine levels and an accumulation of sphinganine. The compound’s molecular targets include various enzymes involved in sphingolipid metabolism, and its pathways involve the regulation of sphingolipid biosynthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-lauroyl-1-desoxyMethylsphinganine is unique due to its specific fatty acyl chain length (C12) and its potent inhibitory effects on sphingolipid metabolism. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H59NO2

Molecular Weight

453.8 g/mol

IUPAC Name

N-(2-hydroxyheptadecyl)dodecanamide

InChI

InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32)

InChI Key

WTQWTKLHSAHXCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O

Origin of Product

United States

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